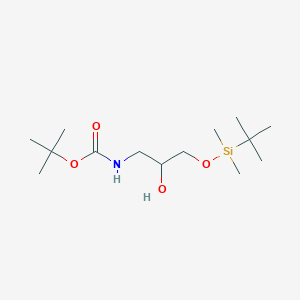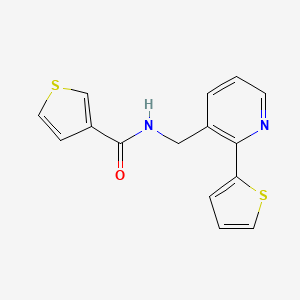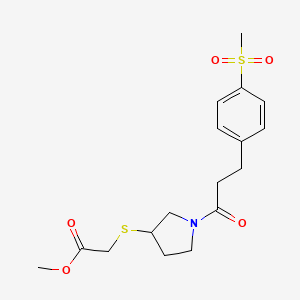
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
Descripción general
Descripción
“Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate” is a complex organic compound. It contains a tert-butyl group, a tert-butyldimethylsilyloxy group, and a hydroxypropylcarbamate group . The tert-butyldimethylsilyloxy group is known for its hydrolytic stability, making it useful in various applications .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate” is complex due to the presence of multiple functional groups. The tert-butyldimethylsilyloxy group is attached to a 3-carbon chain, which is also attached to a hydroxypropylcarbamate group .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in “Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate” can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Aplicaciones Científicas De Investigación
- Details : When chemists need to shield hydroxyl functionalities (such as alcohol groups) in organic molecules, they often employ silylation. By reacting tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate with hydroxyl-containing compounds, they can form stable silyl ethers. These derivatives find applications in synthetic chemistry, drug development, and natural product synthesis .
- Details : Researchers utilize this compound in catalytic asymmetric allylic substitution reactions to create chiral ethers. These chiral molecules play a crucial role in pharmaceuticals, agrochemicals, and materials science .
- Details : In polymer chemistry, it acts as an initiator for specific reactions, leading to the formation of polymers with tailored properties .
- Details : Enol silyl ethers are versatile intermediates used in organic synthesis. They find applications in the construction of complex molecules and the development of new synthetic methodologies .
- Details : Chemists use it to introduce silyl groups selectively into organic molecules. These modified compounds can then undergo further transformations, leading to novel structures and functional groups .
Silylating Agent for Hydroxyl Protection
Chiral Ether Derivatives Synthesis
Polymerization Initiator
Enol Silyl Ether Synthesis
Organic Synthesis Reagent
Hydroxylamine Derivative Synthesis
Mecanismo De Acción
Target of Action
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .
Mode of Action
Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Biochemical Pathways
Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Result of Action
Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMDGQSPVUKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)
![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)
![7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008558.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)